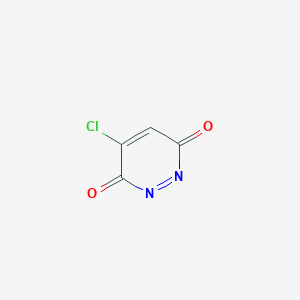

4-Chloropyridazine-3,6-dione

Description

Significance of the Pyridazine (B1198779) Scaffold in Organic Synthesis

The pyridazine scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged structure in organic and medicinal chemistry. nih.govresearchgate.netnih.govbenthamdirect.com Its unique electronic properties and ability to be functionalized at various positions make it a versatile building block for the synthesis of a wide array of complex molecules. scirp.org Pyridazine-based compounds have been extensively investigated for a broad spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antihypertensive, and antimicrobial properties. researchgate.netnih.govbenthamdirect.com The presence of the nitrogen atoms influences the electron distribution within the ring, impacting the molecule's reactivity, solubility, and ability to interact with biological targets. scirp.org This has led to the development of numerous synthetic methodologies aimed at constructing and modifying the pyridazine core. mdpi.com

Overview of Dioxo-Substituted Pyridazines

Within the diverse family of pyridazine derivatives, dioxo-substituted pyridazines, also known as pyridazinediones, represent a significant subclass. These compounds are characterized by the presence of two carbonyl groups on the pyridazine ring. The synthesis of pyridazine-3,6-dione, for instance, can be achieved through the reaction of maleic anhydride (B1165640) with hydrazine (B178648) monohydrate. rjptonline.org The reactivity of the pyridazinedione core allows for a variety of chemical transformations, making these compounds valuable intermediates in organic synthesis. They can be further functionalized to create a diverse range of substituted pyridazine derivatives with potential applications in various fields of chemistry. capes.gov.brnih.govamanote.com

Specific Academic Interest in 4-Chloropyridazine-3,6-dione within Halogenated Pyridazine Chemistry

Among the halogenated pyridazinediones, this compound has garnered specific academic interest. Its structure, featuring a reactive chlorine atom on the pyridazine-3,6-dione framework, makes it a key intermediate for the synthesis of more complex heterocyclic systems. The chlorine atom can be readily displaced by various nucleophiles, providing a straightforward route to a wide array of 4-substituted pyridazine-3,6-dione derivatives. This reactivity is central to its utility in building chemical libraries for screening purposes. researchgate.netresearchgate.net

The compound, also known by synonyms such as 4-chloro-1,2-dihydropyridazine-3,6-dione (B1583366) and 3,6-dihydroxy-4-chloropyridazine, possesses the molecular formula C4H3ClN2O2 and a molecular weight of 146.53 g/mol . nih.gov Its chemical properties and reactivity have been the subject of various studies. For instance, its reaction with different amines under microwave irradiation has been explored to synthesize 4-aminopyridazine (B156604) derivatives. researchgate.netdntb.gov.ua Furthermore, its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, highlights its versatility in forming carbon-carbon bonds and constructing more elaborate molecular architectures. researchgate.net

The structural features and reactivity of this compound continue to be an area of active research, with studies focusing on its application in the synthesis of novel heterocyclic compounds and the exploration of their potential properties. nih.govdoi.org

Structure

3D Structure

Properties

Molecular Formula |

C4HClN2O2 |

|---|---|

Molecular Weight |

144.51 g/mol |

IUPAC Name |

4-chloropyridazine-3,6-dione |

InChI |

InChI=1S/C4HClN2O2/c5-2-1-3(8)6-7-4(2)9/h1H |

InChI Key |

QPIMJTCFUCUMMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)N=NC1=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloropyridazine 3,6 Dione and Its Direct Precursors

Strategies for Constructing the Pyridazine-3,6-dione Core

The formation of the fundamental pyridazine-3,6-dione structure is a key preliminary step. This is typically achieved through cyclization reactions or the derivatization of suitable anhydride (B1165640) precursors.

Cyclization reactions are a common method for creating the pyridazinedione ring system. One established approach involves the reaction of maleic anhydride with hydrazine (B178648) monohydrate. rjptonline.org This reaction, often carried out in a solvent like ethanol (B145695) and acetic acid under reflux, leads to the formation of 1,2-dihydropyridazine-3,6-dione. rjptonline.org The resulting product can then be recrystallized to achieve higher purity. rjptonline.org Another strategy involves the intramolecular cyclization of phosphorus ylides that contain pyridopyridazinedione and pyridazinoquinolinedione fragments, which has been shown to be a regioselective process. researchgate.net

The versatility of cyclization is further demonstrated in the synthesis of more complex pyridazinedione-based structures. For instance, pyridazinedione-based enediynes have been synthesized via the reaction of a pyridazinedione system with enediynyl dibromide in the presence of potassium carbonate and dimethylformamide (DMF), resulting in high yields. acs.org The reactivity of these enediynes in subsequent reactions, such as Bergman cyclization, is influenced by the saturation of the pyridazinedione ring. acs.orgresearcher.life

The derivatization of maleic anhydride and its analogues serves as a foundational route to pyridazinediones. Maleic anhydride itself is a versatile precursor in various chemical syntheses. osha.gov For instance, it can be derivatized with nucleophiles to create a range of functionalized compounds. nih.gov A rapid and efficient method for the succination of thiol compounds using maleic anhydride has been reported, highlighting its reactivity. nih.govmdpi.com

While direct references to the use of "fluoro maleic anhydride" in the synthesis of 4-chloropyridazine-3,6-dione are not prevalent in the provided context, the principle of using substituted anhydrides is well-established. For example, the reaction of aryl hydrocarbons with succinic anhydride in the presence of aluminum chloride is used to prepare β-aroylpropionic acids, which are precursors to pyridazine (B1198779) derivatives. rjptonline.org This suggests that a similar approach using a halogenated maleic anhydride could be a viable, though not explicitly detailed, pathway. The general reactivity of anhydrides allows for their conversion into diacids which can then be cyclized. researchgate.net

| Precursor | Reagent(s) | Product | Reference(s) |

| Maleic anhydride | Hydrazine monohydrate | 1,2-Dihydropyridazine-3,6-dione | rjptonline.org |

| Pyridazinedione | Enediynyl dibromide, K2CO3, DMF | Pyridazinedione-based enediyne | acs.org |

| Aryl hydrocarbon | Succinic anhydride, AlCl3 | β-Aroylpropionic acid | rjptonline.org |

Introduction and Manipulation of the Chloro-Substituent

Once the pyridazine-3,6-dione core is established, the next critical step is the introduction of the chlorine atom at the C4 position. This can be accomplished through direct halogenation or by substitution reactions on a pre-existing pyridazine ring.

Regioselective halogenation is a precise method for introducing a halogen at a specific position on a molecule. Flavin-dependent halogenases, for example, are known to catalyze the regioselective chlorination of tryptophan. nih.gov While enzymatic methods are highly specific, chemical methods are more commonly employed for the synthesis of compounds like this compound.

A common laboratory method for chlorination involves the use of phosphorus oxychloride (POCl₃). For example, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one can be treated with phosphorus oxychloride to yield the corresponding 3-chloropyridazine (B74176) derivative. mdpi.com Another approach utilizes Selectfluor™ in combination with a chloride source like lithium chloride (LiCl) for the regioselective chlorination of 2-aminopyridines and 2-aminodiazines under mild conditions. rsc.org The regioselectivity of this reaction is influenced by the substitution pattern on the starting material. rsc.org

| Substrate | Reagent(s) | Product | Reference(s) |

| 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Phosphorus oxychloride | 3-Chloropyridazine derivative | mdpi.com |

| 2-Aminopyridines/2-Aminodiazines | Selectfluor™, LiCl, DMF | Chlorinated pyridines/diazines | rsc.org |

Halogen exchange reactions provide an alternative route to chloro-substituted pyridazines. This method involves replacing an existing halogen, often bromine or iodine, with chlorine. While direct examples for this compound are not explicitly detailed, the principle is widely applied in heterocyclic chemistry. For instance, a nickel-catalyzed triflate-halide exchange reaction has been developed to convert enol triflates to alkenyl chlorides, bromides, and iodides using inexpensive halide salts. caltech.edu This highlights the potential for such exchange reactions.

Furthermore, the synthesis of various substituted pyridazines often involves nucleophilic substitution reactions on a chloro-substituted pyridazine precursor. For example, 3,6-dichloropyridazine (B152260) can react with various nucleophiles to produce a range of derivatives. rjptonline.org Similarly, halogen-lithium exchange on bromo- or iodopyridines followed by reaction with an electrophile is a powerful tool for creating substituted pyridines. uni-muenchen.de The fluorination of chlorodiazines and chloropyridines can also be achieved through halogen exchange using reagents like triethylamine (B128534) tris(hydrogen fluoride). researchgate.net

Advanced Synthetic Protocols

Advanced synthetic protocols often aim to improve efficiency, yield, and functional group tolerance. The development of novel linkers for bioconjugation has led to the synthesis of dibromopyridazinediones, which are valuable for their reactivity with thiols. google.com These advanced reagents are synthesized in a few steps from commercially available starting materials. google.com

Continuous flow chemistry is another advanced technique that has been applied to the synthesis of substituted pyridines. Regioselective lithiation of 3-chloropyridines followed by reaction with Grignard reagents in a continuous flow setup allows for the efficient synthesis of 2,3,4-trisubstituted pyridines. rsc.org These advanced methods, while not directly described for the synthesis of this compound in the provided context, represent the cutting edge of synthetic methodology that could be adapted for its production.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technique has been successfully applied to the synthesis of pyridazine derivatives.

Microwave irradiation has been effectively used in the synthesis of 1-thiazolyl-pyridazinedione derivatives through a multicomponent reaction, highlighting the efficiency of this method in creating complex heterocyclic systems. mdpi.com For instance, the reaction of maleic anhydride and thiosemicarbazide (B42300) can be heated in a microwave oven to produce 3,6-dioxo-3,6-dihydropyridazine-1(2H)-carbothioamide. mdpi.com Similarly, microwave heating has been employed for the synthesis of 4,6 or 5,6 disubstituted 3-aminopyridazines starting from 4-bromo-pyridazine-3,6-dione, combining amination and palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net

A general procedure for microwave-assisted Suzuki reactions involves suspending the chloropyridazine, a suitable arylboronic acid, a palladium catalyst like Pd(PPh3)4, and a base such as sodium carbonate in a solvent mixture (e.g., DME/H2O). The mixture is then subjected to microwave irradiation at a specific temperature and power for a set duration. dntb.gov.ua For amination reactions, the chloropyridazine and the amine are heated in a solvent like isopropanol (B130326) under microwave irradiation. dntb.gov.ua These methods offer a rapid and efficient route to functionalized pyridazine derivatives. researchgate.netdntb.gov.ua The use of microwave irradiation can significantly reduce reaction times, for example, from hours to minutes, while often improving yields. bham.ac.uk

Palladium-Catalyzed Cross-Coupling Reactions (PCCR)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net These reactions have been extensively utilized for the functionalization of the pyridazine core. A variety of such reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings, have been successfully applied to chloropyridazine derivatives to introduce diverse substituents. researchgate.netresearchgate.net

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. This reaction has been widely used to synthesize aryl-substituted pyridazinones. For instance, 3-amino-6-arylpyridazines can be prepared in good yields from 3-amino-6-chloropyridazine (B20888) and arylboronic acids using a palladium catalyst. researchgate.netdntb.gov.ua This method avoids the lengthy traditional four-step synthesis. dntb.gov.ua

The reaction conditions typically involve a palladium catalyst such as Pd(PPh3)4 or Pd(OAc)2, a base like Na2CO3 or K2CO3, and a solvent system, often a mixture of an organic solvent and water (e.g., DME/H2O or toluene/H2O). dntb.gov.uamdpi.com Microwave assistance can further enhance the efficiency of Suzuki-Miyaura couplings on chloropyridazines. researchgate.netdntb.gov.ua The synthesis of 4-aryl-5-methoxy-, 5-aryl-4-methoxy-, and 4,5-diaryl-3(2H)-pyridazinones from the corresponding chloro-3(2H)-pyridazinones via Suzuki coupling has been described. researchgate.net

A general procedure for the Suzuki-Miyaura coupling of a chloropyridazine involves reacting it with an arylboronic acid in the presence of a palladium catalyst and a base in a suitable solvent, often with heating. mdpi.comnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Pyridazine Scaffolds

| Starting Material | Coupling Partner | Catalyst/Base | Product | Yield (%) | Reference |

| 3-Amino-6-chloropyridazine | Arylboronic acids | Pd(0)/Na2CO3 | 3-Amino-6-arylpyridazines | 22-65 | researchgate.net |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh3)4/Na2CO3 | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazines | 14-28 | mdpi.com |

| 4-Bromo-pyridazine-3,6-dione derivatives | Arylboronic acids | Pd(PPh3)4/Na2CO3 | Arylated pyridazinone derivatives | Good | researchgate.net |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. nih.gov This reaction is a valuable tool for introducing alkynyl moieties onto the pyridazine ring system.

Copper-free Sonogashira couplings have been developed to avoid the issue of alkyne homocoupling. nih.govscielo.org.za These methods often employ bulky, electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle. nih.gov The reaction has been successfully applied to various heterocyclic systems, demonstrating its broad applicability. researchgate.netnih.gov For instance, the synthesis of furo[2,3-c]pyridazines has been achieved through a tandem Sonogashira coupling-cycloisomerization of 2-bromo-3-aminopyridizinone derivatives. researchgate.net

A typical Sonogashira coupling involves reacting the chloropyridazine with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt (in the conventional method), and a base, such as an amine. nih.govmdpi.com

Table 2: Examples of Sonogashira Coupling Reactions

| Starting Material | Coupling Partner | Catalyst System | Product | Application | Reference |

| o-Iodothioanisole | Terminal acetylenes | Not specified | 2-Substituted benzo[b]thiophenes | Synthesis of fused heterocycles | researchgate.net |

| 2-Bromo-3-methylthiopyridine | Phenylacetylene | Not specified | Thieno[3,2-b]pyridine derivatives | Synthesis of fused heterocycles | researchgate.net |

| Aryl bromides | Alkynes | [DTBNpP]Pd(crotyl)Cl | Aryl-alkyne adducts | General synthesis | nih.gov |

The Heck coupling reaction involves the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. This reaction provides a means to introduce vinyl groups onto the pyridazine core. The intramolecular Heck reaction has been utilized as a key step in the synthesis of complex molecules containing a pyridazine or related heterocyclic system. beilstein-journals.orgacs.org

The reaction conditions for a Heck coupling typically involve a palladium catalyst, a base, and a suitable solvent. The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the reaction. The Heck reaction has been demonstrated in the functionalization of various heterocyclic compounds, including isoxazoles. nih.gov

The Stille coupling reaction creates a new carbon-carbon bond by reacting an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. organic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov

The Stille reaction has been employed in the synthesis of functionalized pyridazines. For example, 3,6-dibromopyridazine (B94444) has been reacted with an organostannane in the presence of a palladium catalyst to yield a disubstituted pyridazine. thieme-connect.de The reaction has also been used to prepare 3-amino-6-(hetero)arylpyridazines from 3-amino-6-chloropyridazine. researchgate.net

A general protocol for the Stille coupling involves the reaction of the chloropyridazine with an organostannane in the presence of a palladium catalyst, often with the addition of a ligand and sometimes a copper(I) salt co-catalyst. mdpi.comorganic-chemistry.org

Table 3: Comparison of Stille and Suzuki Coupling for a Diazocine System

| Coupling Reaction | Electrophile | Yield (%) | Reference |

| Stille | 4-Bromoanisole | 90 | nih.gov |

| Suzuki | 4-Bromoanisole | 95 | nih.gov |

| Stille | 1-Bromo-4-nitrobenzene | 89 | nih.gov |

| Suzuki | 1-Bromo-4-nitrobenzene | 80 | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings, such as the pyridazine system. wikipedia.org In this reaction, a nucleophile displaces a leaving group, typically a halide, on the aromatic ring. The presence of electron-withdrawing groups on the ring is crucial for activating it towards nucleophilic attack. wikipedia.org

The reaction of 3,6-dichloropyridazine with various nucleophiles is a common strategy for introducing substituents onto the pyridazine core. For example, reaction with ammonia (B1221849) or primary amines can lead to the formation of 3-amino-6-chloropyridazine. rjptonline.org Further substitution can be achieved by reacting this intermediate with other nucleophiles. rjptonline.org The reaction of 4-chloropyridines with nucleophiles like methoxide (B1231860) is a well-established example of an SNAr reaction on a related heterocyclic system. pearson.com

The reactivity of halogenopyridazines in SNAr reactions can be influenced by the position of the halogen and the nature of the nucleophile. In some cases, the reaction can proceed through complex mechanisms, such as the SN(ANRORC) mechanism, which involves the addition of the nucleophile, ring-opening, and subsequent ring-closure. wur.nl

The synthesis of various pyridazine derivatives has been achieved through SNAr reactions. For instance, reacting 3,6-dichloropyridazine with sulfaguanidine (B1682504) followed by different aromatic amines has been used to create a library of pyridazine-containing compounds. rjptonline.org Similarly, N3-substituted 3-amino-6-arylpyridazines can be prepared through a two-step process involving a nucleophilic substitution followed by a Suzuki coupling. researchgate.net

Desymmetrization Strategies for Regioselective Functionalization

The symmetrical nature of pyridazine-3,6-dione and its derivatives presents a significant challenge in achieving regioselective functionalization. To introduce different substituents at specific positions, desymmetrization of the molecule is a crucial first step. This section explores various strategies employed to break the symmetry of the pyridazinedione core, enabling controlled and regioselective chemical modifications.

A primary strategy for the desymmetrization of pyridazine-3,6-diones involves the use of protecting groups, particularly on the nitrogen atoms. The introduction of a protecting group on one of the nitrogens breaks the C2 symmetry of the molecule, rendering the two nitrogen atoms, as well as the carbon atoms at positions 4 and 5, chemically non-equivalent. This differentiation allows for subsequent selective functionalization at a specific position. The use of N-benzyl protective groups has been reported as a method to create useful starting materials for the synthesis of polysubstituted pyridazine libraries in a regioselective manner. researchgate.netresearchgate.netresearchgate.net

Another approach to achieve regioselectivity is through the inherent reactivity differences created by existing substituents or by the reaction conditions themselves. For instance, in polychlorinated pyridazines, the number and position of chlorine atoms can lead to a loss of regioselectivity in reactions like amination and palladium-catalyzed cross-couplings. researchgate.net However, the introduction of other functionalities such as bromine, iodine, or nitro groups can significantly enhance reactivity and regioselectivity. researchgate.net

Metal-catalyzed C-H functionalization has also emerged as a powerful tool for the regioselective modification of pyridazinedione scaffolds. researchgate.netmdpi.comresearchgate.net These methods often rely on directing groups to achieve high selectivity. For example, palladium-catalyzed C-H activation has been successfully used for the directed C-H sulfonation and halogenation of pyridazinediones. researchgate.netresearchgate.net The choice of catalyst and ligands is crucial for controlling the outcome of such transformations. researchgate.net

The following tables summarize some of the reported methods for the regioselective functionalization of pyridazinedione derivatives, which are often applicable to this compound or its precursors.

Table 1: Regioselective N-Alkylation and N-Arylation Strategies

| Substrate | Reagent/Catalyst | Product Type | Regioselectivity | Reference(s) |

| N-acidic heterocycles (e.g., imides) | Alkyl halides, KOH, Ionic liquid | N-alkylated products | High | organic-chemistry.orgorganic-chemistry.org |

| Indazoles | Benzyl halides, K₂CO₃, DMF | N¹ and N² alkylated isomers | ~1:1 ratio of regioisomers | nih.gov |

| Imides | Boronic acids, Copper acetate | N-arylated products | High | organic-chemistry.org |

| Indoles | Alcohols, TsCl | N-alkylated products | Selective N-alkylation | organic-chemistry.org |

This table showcases various methods for N-alkylation and N-arylation of heterocyclic compounds, principles of which can be applied to the desymmetrization of pyridazinediones.

Table 2: Regioselective C-H and C-X Functionalization Strategies

| Substrate | Reagent/Catalyst | Reaction Type | Position of Functionalization | Reference(s) |

| 2-Aryl-2,3-dihydrophthalazine-1,4-diones | Arylsulfonyl chlorides, Pd-catalyst | C-H Sulfonylation | ortho to the aryl group | researchgate.net |

| N-Aryl pyridazinediones | Acrylates, [RuCl₂(p-cymene)]₂, AgSbF₆ | C-H Olefination | Not specified | mdpi.com |

| 3-Chloropyridines | Aryl/alkylmagnesium halides | 3,4-Difunctionalization via pyridyne | Positions 3 and 4 | nih.gov |

| 4-Bromo-pyridazine-3,6-dione | Various (for amination and Pd-cross coupling) | Amination, Suzuki, Sonogashira | Positions 4, 5, or 6 depending on sequence | researchgate.net |

| 4-Substituted pyridazin-3,6-diones | 2,4,6-Triisopropylphenyl-sulfonylchloride, Pd-catalyst | Suzuki, Sonogashira | Sequential reactions at different positions | researchgate.net |

This table highlights methods for direct functionalization of the pyridazine ring, demonstrating the potential for regioselective modifications.

The desymmetrization through sterically hindered sulfonylchlorides, such as 2,4,6-triisopropylphenyl-sulfonylchloride, allows for efficient sequential palladium cross-coupling reactions on 4-substituted pyridazin-3,6-diones, showcasing a powerful method for controlled polysubstitution. researchgate.net Similarly, the strategic use of different halogen substituents on the pyridazine ring can direct the regioselectivity of subsequent reactions. For example, starting from 4-bromo-pyridazine-3,6-dione, a combination of amination and palladium-catalyzed cross-coupling reactions under microwave irradiation can lead to the efficient synthesis of 4,6- or 5,6-disubstituted 3-aminopyridazines. researchgate.net

Chemical Reactivity and Transformation Pathways of 4 Chloropyridazine 3,6 Dione

Electrophilic Aromatic Substitution Reactions

The pyridazine (B1198779) ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic attack. Consequently, 4-Chloropyridazine-3,6-dione does not typically undergo classical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The lone pairs on the nitrogen atoms are the most likely sites for interaction with electrophiles, leading to N-alkylation or N-acylation rather than substitution on the carbon atoms of the ring. The deactivating effect of the two carbonyl groups and the chloro substituent further diminishes the ring's electron density, making electrophilic substitution at a ring carbon energetically unfavorable.

Nucleophilic Substitution Reactions at the Chloro Position

The most significant and widely exploited aspect of this compound's reactivity is the nucleophilic substitution of the chlorine atom at the C4 position. The electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl groups makes the C4 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. thieme-connect.de

Amination Reactions with Nitrogen-Containing Nucleophiles

The chloro group at the C4 position is readily displaced by various nitrogen-based nucleophiles, including ammonia (B1221849), primary amines, and secondary amines. These amination reactions are fundamental in synthesizing a diverse array of substituted aminopyridazines, which are often precursors to pharmacologically active compounds. The reactions are typically carried out by heating the chloropyridazine with the amine, sometimes in the presence of a base or under catalytic conditions. For instance, reactions of dichloropyridazines with amines like piperidin-4-amine can proceed in ethanol (B145695) with high yields. Similarly, heating polychloropyridazines with ethanolic ammonia can lead to the substitution of a chloro group. wur.nl The stability of the resulting amino-substituted pyridazinedione can be high, even under conditions that might promote cleavage in other systems. ucl.ac.uk

Table 1: Examples of Amination Reactions on Chloropyridazines

| Reactant | Nucleophile | Conditions | Product | Yield (%) | Reference(s) |

| 3,6-Dichloropyridazine (B152260) | Piperidin-4-amine | Ethanol, 80°C, 6-8 h | 1-(6-Chloropyridazin-3-yl)piperidin-4-amine | 75-85 | |

| 3,4,6-Trichloropyridazine | Ethanolic Ammonia | ~100°C | 4-Amino-3,6-dichloropyridazine | N/A | wur.nl |

Alkylation Reactions

Carbon nucleophiles, particularly stabilized carbanions, can effectively displace the chloro group to form new carbon-carbon bonds. This alkylation pathway is crucial for introducing diverse carbon-based side chains onto the pyridazine core. Common carbon nucleophiles include enolates derived from active methylene (B1212753) compounds such as diethyl malonate and ethyl cyanoacetate. thieme-connect.descielo.br These reactions are typically performed in the presence of a strong base, like potassium carbonate or sodium ethoxide, which deprotonates the active methylene compound to generate the reactive carbanion. scielo.brgoogle.com

Table 2: Examples of Alkylation Reactions on Halogenated Pyridazines

Reactions with Oxygen Nucleophiles (e.g., Alkoxides, Phenoxides)

Oxygen-containing nucleophiles, such as alkoxides and phenoxides, readily react with this compound to yield the corresponding ether derivatives. These reactions are typically carried out by treating the chloropyridazine with a pre-formed sodium or potassium alkoxide/phenoxide, or by reacting it with an alcohol/phenol in the presence of a base. For example, tetrachloropyridazine has been shown to react with sodium ethoxide to produce 3-ethoxy-4,5,6-trichloropyridazine. google.com Similarly, 3,6-dichloropyridazine can be condensed with sterols like cholesterol and stigmasterol. amazonaws.com

Table 3: Examples of Reactions with Oxygen Nucleophiles

Ring-Opening and Subsequent Ring-Closure Reactions

The pyridazine ring in this compound is generally stable. However, under specific and often harsh conditions, it can undergo ring-opening reactions. One such pathway is reductive cleavage. For example, treatment of fused pyrimidin-4(3H)-ones, which share some structural similarities, with strong reducing agents like lithium aluminium hydride can lead to cleavage of the heterocyclic ring. rsc.org While pyridazines are generally more resistant to ring-opening via nucleophilic attack (the SN(ANRORC) mechanism) compared to pyrimidines or pyrazines, this pathway cannot be entirely ruled out under forcing conditions with potent nucleophiles like potassium amide. wur.nl

Conversely, the pyridazine ring itself can be formed via ring-closure reactions. The condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) is a standard method for synthesizing the pyridazine core. asianpubs.org More complex, fused heterocyclic systems can also be generated from substituted pyridazines. For instance, hydrazino-pyridazines can be cyclized to form triazolo[4,5-b]-pyridazines, and reactions with reagents like malononitrile (B47326) can yield pyrazolone (B3327878) derivatives fused to the pyridazine system. researchgate.net

Oxidation and Reduction Chemistry of the Pyridazine Ring

The oxidation and reduction of the pyridazine ring in this compound are not common transformations but can be achieved under specific conditions.

Oxidation: The electron-deficient nature of the pyridazine ring makes it relatively resistant to oxidation. However, the dione (B5365651) moiety can be susceptible to oxidative degradation under harsh conditions. For example, the thermal decomposition of the related maleic hydrazide (1,2-dihydro-3,6-pyridazinedione) in the presence of oxygen leads to complete breakdown into smaller molecules like CO₂, CO, H₂O, and NO.

Reduction: The pyridazine ring can be reduced, most commonly through catalytic hydrogenation. nih.gov This process typically reduces the double bonds within the ring, leading to dihydropyridazine (B8628806) or tetrahydropyridazine derivatives. The choice of catalyst (e.g., Palladium on carbon) and reaction conditions (temperature, pressure) can influence the extent of reduction. nih.govrsc.org Electrochemical methods have also been employed for the reduction of related heterocyclic systems, offering a greener alternative to traditional chemical reductants. chemistryviews.orgrsc.org In the context of bioconjugation, the double bond in pyridazinediones can react with thiols, a process that involves the reduction of disulfide bridges in proteins, highlighting the susceptibility of the ring's double bond to nucleophilic attack under reductive conditions. researchgate.netgoogle.com

Structural Characterization and Spectroscopic Analysis of 4 Chloropyridazine 3,6 Dione and Its Analogs

Vibrational Spectroscopy for Molecular Structure and Dynamics

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups and bond types.

For pyridazine (B1198779) derivatives, the FTIR spectra show distinct regions. The high-frequency region (around 3000-3100 cm⁻¹) is characteristic of C-H stretching vibrations. The region between 1600 cm⁻¹ and 1000 cm⁻¹ typically contains bands from C=O, C=C, and C-N stretching vibrations, which are particularly informative for the pyridazine ring system. Deformations and out-of-plane bending vibrations are observed at lower wavenumbers. researchgate.net

In the case of 4-Chloropyridazine-3,6-dione, the presence of two carbonyl (C=O) groups is expected to give rise to strong absorption bands, likely in the 1650-1750 cm⁻¹ range. The C-Cl stretching vibration would appear at lower frequencies, typically in the 800-600 cm⁻¹ region. A detailed analysis of the closely related analog, 3,6-dichloropyridazine (B152260), provides a reference for the expected vibrational modes of the ring itself. researchgate.netresearchgate.net

Table 1: Selected FTIR Vibrational Frequencies for 3,6-Dichloropyridazine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3085 | Medium | C-H Stretch |

| 1555 | Very Strong | Ring Vibration |

| 1383 | Very Strong | Ring Vibration |

| 1279 | Strong | C-H In-plane bend |

| 1140 | Very Strong | Ring Vibration |

| 810 | Very Strong | C-Cl Stretch |

| 765 | Strong | C-H Out-of-plane bend |

Data sourced from experimental and theoretical analysis of 3,6-dichloropyridazine. researchgate.net

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For molecules with a center of symmetry, the rule of mutual exclusion applies, meaning vibrations that are Raman active are IR inactive, and vice versa.

In the FT-Raman spectrum of pyridazine analogs, the ring stretching modes are often prominent. researchgate.net For this compound, the symmetric stretching of the C=C bonds and the symmetric C=O stretch would be expected to produce strong Raman signals. The C-Cl bond also gives a characteristic Raman band. Analysis of 3,6-dichloropyridazine shows strong Raman activity for ring breathing modes and symmetric C-Cl stretching. researchgate.netresearchgate.net

Table 2: Selected FT-Raman Vibrational Frequencies for 3,6-Dichloropyridazine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3084 | Very Strong | C-H Stretch |

| 1560 | Strong | Ring Vibration |

| 1386 | Medium | Ring Vibration |

| 1280 | Weak | C-H In-plane bend |

| 812 | Medium | C-Cl Stretch |

| 626 | Very Strong | Ring Deformation |

Data sourced from experimental and theoretical analysis of 3,6-dichloropyridazine. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution. It works by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift of a proton is indicative of its electronic environment, while spin-spin coupling reveals adjacent protons.

For this compound, the structure contains a single proton attached to the pyridazine ring. Therefore, its ¹H NMR spectrum is expected to be simple, showing a single peak (a singlet) as there are no adjacent protons to couple with. The exact chemical shift would be influenced by the electron-withdrawing effects of the adjacent carbonyl groups, the nitrogen atoms, and the chlorine atom.

In the analogous compound 3,6-dichloropyridazine, the two equivalent protons on the ring give rise to a single sharp singlet in the aromatic region of the spectrum, typically observed around 7.78 ppm when dissolved in CDCl₃. nih.govspectrabase.com Based on this, the lone proton in this compound, being adjacent to a carbonyl group, is expected to resonate at a similar or slightly different downfield position.

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal, with its chemical shift dependent on its hybridization and electronic environment.

The ¹³C NMR spectrum of this compound is predicted to show four distinct signals corresponding to the four carbon atoms in the ring.

Two signals would be in the downfield region (typically >160 ppm) characteristic of carbonyl carbons.

Two signals would correspond to the sp²-hybridized carbons of the ring, one of which is bonded to the chlorine atom (C-Cl) and the other to the hydrogen atom (C-H).

For the analog 3,6-dichloropyridazine, two signals are observed: one for the two equivalent carbons bonded to chlorine (around 152 ppm) and another for the two equivalent carbons bonded to hydrogen (around 132 ppm). nih.gov The carbonyl carbons in the parent pyridazine-3,6-dione structure would significantly shift the signals for the adjacent carbons further downfield.

Table 3: Predicted and Analog ¹³C NMR Chemical Shifts (ppm)

| Compound | C3/C6 | C4/C5 |

|---|---|---|

| 3,6-Dichloropyridazine | ~152 (C-Cl) | ~132 (C-H) |

| This compound (Predicted) | C3, C6 (C=O): >160 ppm | C4 (C-Cl), C5 (C-H): 130-150 ppm |

Data for 3,6-Dichloropyridazine from PubChem. nih.gov

Advanced two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish direct and long-range correlations between different nuclei, typically ¹H and ¹³C.

HSQC would be used to definitively assign the carbon signal corresponding to the proton-bearing carbon (C5). It would show a correlation peak between the proton signal and the signal of the carbon to which it is directly attached.

While specific heteronuclear studies on this compound are not detailed in the available literature, the application of these standard techniques is a routine part of structural confirmation for novel or complex organic molecules.

Mass Spectrometry for Molecular Mass and Fragmentation Pathways

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₄H₃ClN₂O₂), the molecular weight is approximately 146.53 g/mol . nih.gov In electron impact mass spectrometry (EI-MS), the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion peak, with signals at m/z 146 (M⁺) and m/z 148 (M+2⁺) in a roughly 3:1 intensity ratio.

The fragmentation of pyridazine derivatives under mass spectrometry is influenced by the heterocyclic ring and its substituents. The fragmentation process for this compound likely proceeds through several key pathways initiated by the ionization of the molecule. nih.gov Common fragmentation mechanisms for related heterocyclic systems include the retro-Diels-Alder reaction, which can lead to the cleavage of the pyridazine ring. growingscience.com

Key fragmentation pathways for this compound are proposed to involve:

Loss of Carbon Monoxide (CO): The dione (B5365651) structure facilitates the elimination of one or two molecules of CO (28 Da), a common fragmentation for carbonyl-containing compounds.

Loss of a Chlorine Radical (Cl•): Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (35 or 37 Da), resulting in a significant fragment ion.

Ring Cleavage: The pyridazine ring can undergo fragmentation, potentially through the loss of N₂ (28 Da) or other small neutral molecules. A retro-Diels-Alder reaction on the pyridazine ring is a plausible pathway observed in similar structures. growingscience.com

These fragmentation processes provide a diagnostic fingerprint for the structural confirmation of this compound and its analogs.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 146 | [C₄H₃ClN₂O₂]⁺• (Molecular Ion) | - |

| 118 | [C₃H₃ClN₂O]⁺• | CO |

| 111 | [C₄H₃N₂O₂]⁺ | Cl• |

| 90 | [C₂H₃ClN]⁺• | CO, N₂ |

| 83 | [C₃H₃N₂O]⁺ | CO, Cl• |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The this compound molecule contains a heterocyclic ring with double bonds and carbonyl groups, which act as a chromophore—the part of the molecule responsible for absorbing UV or visible light. wikipedia.org

The electronic spectrum of pyridazinedione derivatives is characterized by specific absorption bands corresponding to different electronic transitions. nih.gov The principal transitions observed in such systems are:

π → π* transitions: These occur from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands, often found in the shorter wavelength UV region. For benzene, an analog with aromatic π bonds, these transitions appear around 180, 200, and 255 nm. wikipedia.org

n → π* transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen or nitrogen atoms, to a π* antibonding orbital. researchgate.net These are generally lower in energy than π → π* transitions and appear at longer wavelengths with lower intensity.

Studies on the pyridazinedione scaffold have noted a specific absorbance band around 330 nm. nih.gov This absorption is attributed to the conjugated system of the molecule. The position and intensity of these absorption bands can be influenced by substituents on the ring and the polarity of the solvent. wikipedia.org For instance, conjugation with a thiol group can cause this absorbance band to disappear, indicating a change in the electronic structure of the chromophore. nih.gov

| Approximate λmax | Type of Transition | Associated Molecular Orbitals |

|---|---|---|

| ~200-260 nm | π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital. |

| ~330 nm | n → π | Promotion of an electron from a non-bonding (lone pair) orbital to a π antibonding orbital. nih.gov |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related pyridazine and pyridazinedione derivatives reveals key structural features. nsf.govmdpi.com

Molecular Architecture: The pyridazinedione ring is generally planar or near-planar. However, substituents can introduce conformational distortions. For example, in an N-phenyl substituted pyridazinedione, the phenyl ring was found to be twisted out of the plane of the pyridazinedione ring. rsc.org The geometry of the ring is defined by the bond lengths and angles between the constituent carbon, nitrogen, and oxygen atoms.

Supramolecular Architecture: The solid-state packing of pyridazinedione derivatives is heavily influenced by intermolecular interactions, particularly hydrogen bonding. The N-H groups of the pyridazinedione ring are effective hydrogen bond donors, while the carbonyl oxygen atoms are effective acceptors. This donor-acceptor capability leads to the formation of robust supramolecular structures, such as chains or sheets. nsf.govnih.gov These hydrogen bonds play a critical role in the stability and physical properties of the crystal lattice. In some organic crystals, short hydrogen bonds (with donor-acceptor distances under 2.5 Å) can form, representing a unique regime of acid-base chemistry. nih.govarxiv.org The chlorine atom in this compound can also participate in weaker halogen bonding or other intermolecular contacts, further influencing the crystal packing.

| Structural Feature | Description | Typical Values / Observations |

|---|---|---|

| Crystal System | The system describing the symmetry of the unit cell. | Analogs often crystallize in monoclinic or triclinic systems. mdpi.com |

| Space Group | The group of symmetry operations for the crystal. | Often centrosymmetric for non-chiral analogs (e.g., P-1, P2₁/c). mdpi.com |

| Hydrogen Bonding | Key intermolecular interaction governing crystal packing. | Strong N-H···O=C interactions forming dimers, chains, or sheets. nsf.govunito.it |

| Ring Planarity | The degree to which the pyridazinedione ring is flat. | Generally planar, though substituents may cause slight deviations. rsc.org |

| π-π Stacking | Interaction between aromatic rings. | Possible between adjacent pyridazinedione rings, contributing to crystal stability. |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the intrinsic properties of 4-Chloropyridazine-3,6-dione, elucidating aspects from its electronic configuration to potential reaction pathways.

Theoretical studies on pyridazine (B1198779) derivatives are instrumental in understanding their electronic characteristics. For the related compound, 4,5-dichloropyridazin-3-(2H)-one, calculations have been performed to analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These frontier orbitals are key in determining the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net

Analysis of the molecular electrostatic potential (MEP) map helps in identifying the regions of a molecule that are rich or poor in electrons. For pyridazine derivatives, the MEP map can indicate the likely sites for electrophilic and nucleophilic attack. researchgate.net In this compound, the electronegative chlorine and oxygen atoms are expected to create electron-rich regions, while the hydrogen atoms and parts of the carbon framework would be more electron-poor.

The conformational landscape of substituted pyridazinediones is a subject of computational investigation. While specific studies on the conformational analysis of this compound are not extensively documented, research on related heterocyclic systems provides a framework for understanding its potential conformations. The pyridazine ring can exhibit different puckering conformations, and the energetic favorability of each is influenced by the nature and position of its substituents. The chloro and dione (B5365651) functionalities will impose specific steric and electronic constraints that dictate the most stable three-dimensional arrangement of the molecule.

Pyridazine-3,6-dione and its derivatives can exist in several tautomeric forms, including the dione, enol-one, and dienol forms. Computational studies are essential to determine the relative stabilities of these tautomers. The equilibrium between these forms is influenced by factors such as the solvent and the presence of substituents. For this compound, quantum chemical calculations can predict the most stable tautomer by comparing the computed energies of each possible isomer. These calculations often reveal that the dione form is the most stable, but the relative energies can be sensitive to the computational method and the inclusion of solvent effects.

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For pyridazinedione derivatives, theoretical studies can map out the potential energy surfaces for various reactions, identifying transition states and intermediates. This allows for a detailed understanding of reaction pathways and the factors that control reaction rates and product selectivity. For instance, the nucleophilic substitution of the chlorine atom in this compound is a reaction of significant interest. Computational methods can model the approach of a nucleophile, the breaking of the C-Cl bond, and the formation of the new bond, providing insights into the reaction's feasibility and kinetics.

Density Functional Theory (DFT) Applications

DFT has become a powerful tool for investigating the properties of molecules like this compound, offering a good balance between accuracy and computational cost.

A fundamental application of DFT is the optimization of molecular geometries to find the lowest energy structure. For the closely related molecule 4,5-dichloropyridazin-3-(2H)-one, DFT calculations using the B3LYP functional and a 6-31G(d,p) basis set have been performed to determine its optimized geometric parameters in both monomeric and dimeric forms. researchgate.net The calculated bond lengths and angles from such studies generally show good agreement with experimental data where available. researchgate.net

The following table presents a selection of calculated geometric parameters for the monomeric form of a related pyridazine derivative, which can serve as an approximation for this compound.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Length | C-Cl | 1.720 Å |

| C=O | 1.218 Å | |

| N-N | 1.401 Å | |

| C-C | 1.473 Å | |

| Bond Angle | N-N-C | 116.51° |

| C-C-Cl | 120.15° | |

| C-C=O | 125.75° |

Data derived from calculations on 4,5-dichloropyridazin-3-(2H)-one and presented here as an illustrative example. researchgate.net

These optimized geometries are the starting point for further computational analyses, including the calculation of vibrational frequencies, electronic properties, and reaction energetics.

Harmonic Frequency Calculations and Vibrational Spectra Prediction

Density Functional Theory (DFT) is a widely used method for such calculations. For instance, a study on 3,6-dichloro-4-methylpyridazine (DMP) and 3,6-dichloropyridazine-4-carboxylic acid (DPC) utilized the B3LYP functional with the 6-311++G(d,p) basis set to compute their vibrational spectra. nih.gov A detailed interpretation of the infrared and Raman spectra was conducted based on the potential energy distribution (PED). nih.gov This approach allows for the assignment of calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of the pyridazine ring, as well as vibrations involving the substituent groups.

For this compound, theoretical calculations would be expected to predict characteristic vibrational frequencies for the following key functional groups:

C=O (carbonyl) stretching: These are typically strong bands in the IR spectrum, expected in the region of 1650-1750 cm⁻¹. The exact frequency would be influenced by the electronic environment of the pyridazine ring.

N-H stretching: In the solid state, intermolecular hydrogen bonding would significantly influence the position and shape of this band, typically appearing as a broad absorption in the 3100-3500 cm⁻¹ region.

C-Cl (carbon-chlorine) stretching: This vibration is expected to appear in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹.

Pyridazine ring vibrations: A series of complex bands corresponding to C-C and C-N stretching, as well as ring deformation modes, would be predicted throughout the mid-infrared region.

The table below presents a hypothetical summary of expected vibrational modes and their approximate frequency ranges for this compound, based on established group frequencies and data from related molecules.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H stretching | 3100 - 3500 |

| C-H stretching (aromatic) | 3000 - 3100 |

| C=O stretching | 1650 - 1750 |

| C=C and C=N stretching (ring) | 1400 - 1650 |

| N-H bending | 1500 - 1650 |

| C-H in-plane bending | 1000 - 1300 |

| C-Cl stretching | 600 - 800 |

| Ring torsion and out-of-plane | Below 600 |

It is important to note that the accuracy of these predicted frequencies can be improved by applying scaling factors to the calculated harmonic frequencies to account for anharmonicity and systematic errors in the computational method.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals. The energy and distribution of these orbitals are key indicators of a molecule's ability to donate or accept electrons.

While specific MO calculations for this compound are not published, DFT studies on similar pyridazinedione systems have been conducted to understand their reactivity. rsc.org For this compound, a molecular orbital analysis would likely reveal the following:

HOMO: The HOMO is expected to be localized primarily on the pyridazine ring and the lone pairs of the oxygen and nitrogen atoms. The energy of the HOMO is related to the ionization potential and indicates the molecule's propensity to act as an electron donor (nucleophile).

LUMO: The LUMO is anticipated to be distributed over the π-system of the pyridazine ring, with significant contributions from the carbonyl carbons and the carbon atom attached to the chlorine. The energy of the LUMO is related to the electron affinity and suggests the molecule's susceptibility to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. scirp.org A smaller HOMO-LUMO gap generally implies higher reactivity. In a study of diorganotin(IV) 2-chloridophenylacetohydroxamate complexes, the HOMO-LUMO gap was used to calculate various reactivity descriptors. nih.gov

The following table summarizes the key concepts in molecular orbital analysis and their relevance to this compound.

| Concept | Description | Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital | Indicates the region of highest electron density and the likely site of electrophilic attack. Relates to the molecule's nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the region most susceptible to receiving electrons and the likely site of nucleophilic attack. Relates to the molecule's electrophilicity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller gap suggests higher reactivity and lower kinetic stability. It is a key parameter in predicting chemical behavior. |

Semi-Empirical Methods (e.g., PMO Calculations)

Semi-empirical methods offer a computationally less expensive alternative to ab initio and DFT methods for studying molecular properties. These methods use parameters derived from experimental data to simplify the calculations. Perturbation Molecular Orbital (PMO) theory is a qualitative application of MO theory that explains chemical reactivity by considering the interactions between the molecular orbitals of reacting species. geocities.ws

One of the foundational concepts of PMO theory is the frontier orbital concept, which posits that the most significant interactions occur between the HOMO of one reactant and the LUMO of another. geocities.ws This interaction leads to the formation of new bonding and antibonding orbitals, driving the chemical reaction.

While specific PMO calculations for this compound are not documented, the principles of PMO theory can be applied to understand its potential reactivity. For instance, in a reaction with a nucleophile, the interaction between the HOMO of the nucleophile and the LUMO of this compound would be the primary focus. The symmetry and energy matching of these orbitals would determine the feasibility and regioselectivity of the reaction.

Semi-empirical methods like PM3 (Parametric Method 3) have been used to study the electronic properties and reaction mechanisms of pyridazine systems. researchgate.netwikipedia.org A PM3 calculation on this compound could provide rapid estimates of its heat of formation, dipole moment, and molecular orbital energies, offering a preliminary assessment of its chemical characteristics. These methods are particularly useful for screening large numbers of molecules or for studying large systems where more computationally intensive methods are prohibitive.

The following table outlines the key features of semi-empirical methods and their potential application to this compound.

| Method/Theory | Description | Application to this compound |

| PMO Theory | A qualitative theory that explains reactivity based on the interaction of frontier molecular orbitals (HOMO and LUMO). geocities.ws | Provides a framework for predicting the regioselectivity and feasibility of reactions with electrophiles and nucleophiles. |

| PM3 | A semi-empirical method that uses a simplified Hamiltonian and parameters derived from experimental data to calculate molecular properties. wikipedia.org | Can be used to quickly estimate properties such as heat of formation, dipole moment, and molecular orbital energies for preliminary analysis. |

Derivatization Chemistry and Synthesis of Advanced Pyridazine Architectures

Synthesis of Substituted Pyridazine-3,6-dione Derivatives

4-Chloropyridazine-3,6-dione and its precursors, such as 3,6-dichloropyridazine (B152260), are key starting materials for generating a variety of substituted derivatives. The chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution, which is the primary method for introducing diverse functional groups onto the pyridazine (B1198779) ring.

Common synthetic transformations include:

Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles. For instance, reacting 3,6-dichloropyridazine with phenols, like 4-hydroxybenzaldehyde, in the presence of a base such as anhydrous potassium carbonate, yields phenoxy-substituted pyridazines. nih.gov This reaction is fundamental for creating aryl ether linkages.

Thionation: The carbonyl groups of the pyridazine-3,6-dione ring can be converted to thiocarbonyls. Treatment with reagents like phosphorus pentasulphide in a solvent such as dry pyridine (B92270) replaces the oxygen atom of a carbonyl group with sulfur, yielding a pyridazinethione derivative. nih.gov

Hydrazinolysis: The chlorine atom can be substituted by hydrazine (B178648). Reacting a chloropyridazine derivative with hydrazine hydrate, typically in a solvent like dioxane, leads to the formation of the corresponding hydrazinylpyridazine. nih.gov This introduces a highly reactive hydrazinyl group that can be used for further derivatization.

These fundamental reactions allow for the systematic modification of the pyridazine core, enabling the exploration of structure-activity relationships.

| Starting Material | Reagent(s) | Product Type | Reaction Description |

| 3,6-Dichloropyridazine | 4-Hydroxybenzaldehyde, K₂CO₃ | Aryloxy-pyridazine | Nucleophilic substitution of a chlorine atom with a phenoxide. nih.gov |

| 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Phosphorus pentasulphide (P₄S₁₀) | Pyridazinethione | Conversion of a carbonyl group to a thiocarbonyl. nih.gov |

| 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | Hydrazine hydrate (N₂H₄·H₂O) | Hydrazinylpyridazine | Nucleophilic substitution of the chlorine atom with hydrazine. nih.gov |

Formation of Fused Heterocyclic Systems Containing the Pyridazine Core

The functional groups introduced onto the pyridazine-3,6-dione scaffold can be utilized to construct fused heterocyclic systems. These reactions involve intramolecular cyclizations or intermolecular cycloadditions to build new rings onto the pyridazine core, leading to more complex and rigid molecular architectures.

Examples of such transformations include:

Formation of Triazolopyridazines: A hydrazinylpyridazine derivative can react with reagents like carbon disulphide to undergo cyclization, forming a fused triazole ring. This results in the synthesis of pyridazinotriazine systems. nih.gov

Formation of Tetrazolopyridazines: A hydrazinyl moiety on the pyridazine ring can undergo intramolecular cyclization when treated with nitrous acid, leading to the formation of a fused tetrazole ring, yielding tetrazolopyridazine derivatives. researchgate.net

Synthesis of Pyridopyridazines: These fused systems can be constructed by starting from pyridazine precursors. For example, a 4-methyl pyridazine-6-one can undergo condensation with dimethylformamide dimethylacetal (DMFDMA), followed by treatment with an aniline to form a pyridopyridazine-3,8-dione. mdpi.com

These cyclization strategies are crucial for creating novel polycyclic aromatic systems with diverse biological and material properties.

| Pyridazine Precursor | Reagent(s) | Fused System Formed | Synthetic Strategy |

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Carbon disulphide (CS₂) | nih.govnih.govresearchgate.netTriazolo[4,3-b]pyridazine | Intramolecular cyclization of a di-hydrazinyl precursor. nih.gov |

| Hydrazinylpyridazine | Nitrous Acid (HNO₂) | Tetrazolo[1,5-a]pyridine | Intramolecular cyclization via nitrozation of a hydrazinyl group. researchgate.net |

| 4-Methyl pyridazine-6-one | 1. DMFDMA 2. Aniline | Pyrido[3,4-c]pyridazine | Condensation and subsequent cyclization to form a fused pyridine ring. mdpi.com |

Strategies for Constructing Diversified Pyridazine Libraries

To efficiently explore the chemical space around the pyridazine-3,6-dione core, strategies for constructing diversified chemical libraries are employed. These methods often utilize modern synthetic techniques to rapidly generate a large number of analogs from a common intermediate.

Key strategies include:

Microwave-Enhanced Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for key transformations. This has been successfully applied to amination and palladium-catalyzed cross-coupling reactions to build libraries of 3-aminopyridazines starting from 4-bromo-pyridazine-3,6-dione, a close analog of the chloro derivative. researchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki coupling are powerful tools for creating carbon-carbon bonds. This allows for the introduction of a wide variety of aryl and heteroaryl substituents onto the pyridazine ring, starting from a halo-pyridazine precursor. researchgate.net

Combinatorial Chemistry: By combining different reaction sequences, such as amination followed by Suzuki coupling and subsequent alkylation, a large number of trisubstituted pyridazine derivatives can be synthesized in a highly efficient and chemoselective manner. researchgate.net This approach is ideal for generating libraries for high-throughput screening.

These high-efficiency protocols are instrumental in medicinal chemistry for the discovery of new lead compounds. researchgate.net

| Strategy | Key Reaction(s) | Starting Material Example | Advantage |

| Microwave-Enhanced Synthesis | Amination, Pd(0) Cross-Coupling | 4-Bromo-pyridazine-3,6-dione | Rapid reaction times, high efficiency. researchgate.netnih.gov |

| Palladium-Catalyzed Cross-Coupling | Suzuki Coupling | Halo-pyridazine | Introduction of diverse aryl/heteroaryl groups. researchgate.net |

| Sequential Reactions | Amination, Suzuki Coupling, Alkylation | Dihalopyridazine | High degree of diversification, creation of polysubstituted products. researchgate.net |

Design and Synthesis of Chemically Modified Analogs

The synthesis of novel pyridazine derivatives is often guided by rational design strategies to create analogs with specific, improved properties. This involves the thoughtful modification of the lead structure based on an understanding of its chemical or biological function.

Prominent design strategies include:

Molecular Hybridization: This approach involves combining the structural features of two or more different pharmacophores into a single molecule. For example, a 4-chloropyridazinoxyphenyl scaffold has been conjugated with chalcones or thiazolidine-2,4-dione moieties to create hybrid molecules. nih.govrsc.org This strategy aims to create multifunctional molecules that may have improved activity or a novel mechanism of action. nih.gov

Regioselective Functionalization: Controlling the position of new functional groups is critical. Strategies for the regioselective functionalization of chloropyridines, for example, have been developed to allow for the precise placement of substituents at desired positions, which is crucial for structure-activity relationship (SAR) investigations. mdpi.com This may involve using directing groups or exploiting the inherent reactivity differences of various positions on the heterocyclic ring. mdpi.com

Scaffold Decoration: Starting from a key intermediate, a variety of substituents can be introduced in the final steps of a synthesis. This allows for the flexible decoration of the core scaffold, which is advantageous for optimizing properties through SAR studies. mdpi.com

These design principles are essential for transforming a basic chemical scaffold into highly optimized molecules for various applications.

| Design Strategy | Description | Example Application |

| Molecular Hybridization | Combining two or more distinct pharmacophores into a single hybrid compound. nih.gov | Conjugating a 4-chloropyridazinoxyphenyl scaffold with chalcones to create novel anticancer agents. nih.govrsc.org |

| Regioselective Functionalization | Precise control over the position of substitution on the pyridazine ring. | Utilizing directing groups or specific reaction conditions to functionalize the C4 or C5 position of a 2-chloropyridine derivative. mdpi.com |

| Scaffold Decoration | Late-stage introduction of diverse functional groups onto a common core structure. | Using a late-stage Suzuki coupling to introduce various pentenyl chains onto a chloropyridazine intermediate for SAR studies. mdpi.com |

Applications in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

4-Chloropyridazine-3,6-dione and its derivatives serve as crucial intermediates in the synthesis of complex molecular architectures, particularly those with potential biological activity. The reactivity of the chlorine atom allows for its displacement by various nucleophiles, enabling the introduction of diverse functionalities and the extension of the molecular framework.

A notable example is the synthesis of novel chloropyridazine hybrids designed as potential anticancer agents. In a molecular hybridization approach, a 4-chloropyridazinoxyphenyl scaffold was combined with chalcone (B49325) and thiazolidine-2,4-dione moieties to create complex hybrids. nih.gov This strategy aimed to produce compounds with improved anticancer activity and reduced potential for drug resistance. nih.gov The synthesis of these complex molecules hinged on the initial reaction of 3,6-dichloropyridazine (B152260) to form a key intermediate, which was then further elaborated. nih.gov The resulting complex hybrids demonstrated significant growth inhibition in various cancer cell lines. nih.gov

The versatility of the pyridazine (B1198779) core, functionalized with a chlorine atom, allows for its incorporation into larger, more intricate structures through various synthetic transformations. This positions this compound and its analogues as valuable starting materials for the construction of novel and complex molecular entities with tailored properties.

Table 1: Examples of Complex Molecular Architectures Derived from Chloropyridazine Intermediates

| Starting Material Derivative | Key Reaction Type | Resulting Complex Architecture | Potential Application | Reference |

|---|---|---|---|---|

| 3,6-Dichloropyridazine | Nucleophilic Aromatic Substitution | 4-Chloropyridazinoxyphenyl conjugates | Anticancer agents | nih.gov |

| This compound | N-Alkylation and further modifications | Fused pyridazine systems | Biologically active scaffolds | |

| This compound | Cross-coupling reactions | Aryl- or heteroaryl-substituted pyridazinones | Materials science, medicinal chemistry |

Utilization in Multicomponent Reactions for Scaffold Diversity

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govrsc.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. nih.gov The quest for novel molecular scaffolds in drug discovery and materials science has led to the extensive use of MCRs. nih.gov

While specific examples of this compound participating in MCRs are not extensively documented in the provided search results, its structural motifs suggest significant potential for such applications. The presence of both electrophilic (the chlorinated carbon) and nucleophilic (the ring nitrogens after deprotonation) centers, along with the carbonyl groups, provides multiple points of reactivity that could be exploited in MCRs. For instance, it could potentially act as a component in Ugi or Passerini-type reactions under appropriate conditions, or in novel MCRs designed to leverage its unique reactivity.

The general principle of MCRs involves the combination of diverse starting materials to access a wide range of chemical structures. By incorporating a building block like this compound into an MCR protocol, it would be possible to generate a library of novel pyridazine-containing scaffolds with high diversity in a time- and resource-efficient manner. This approach is highly desirable for the exploration of new chemical space and the discovery of molecules with novel biological activities or material properties.

Development of Novel Retrosynthetic Strategies

Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for deconstructing a complex target molecule into simpler, commercially available starting materials. The development of novel retrosynthetic strategies often relies on the identification of key building blocks that allow for efficient and convergent synthetic routes. This compound, with its distinct pattern of functional groups, can inspire novel retrosynthetic disconnections.

For example, in the total synthesis of complex natural products, the strategic choice of key intermediates is crucial. The retrosynthesis of (+)-floyocidin B, a natural product with antimicrobial activity, identified a 2-chloro-4,5-substituted pyridine (B92270) as a key intermediate. mdpi.com This highlights the utility of halogenated heterocycles in complex synthesis, where the halogen serves as a handle for further functionalization. mdpi.com Similarly, a retrosynthetic analysis of a target molecule containing a pyridazine-3,6-dione core could envision this compound as a key precursor. The chloro-substituent allows for a late-stage introduction of various groups via substitution or cross-coupling reactions, offering flexibility in the synthesis of analogues.

The development of novel retrosynthetic strategies involving this compound could focus on its use as a dienophile in Diels-Alder reactions to construct complex polycyclic systems, or as a precursor to highly functionalized pyridazines that can undergo further transformations. The ability to selectively functionalize the different positions of the pyridazine ring, guided by the electronic effects of the chloro and dione (B5365651) functionalities, opens up new avenues for the design of efficient and elegant synthetic routes to complex molecular targets.

Precursor for the Synthesis of Heterocyclic Libraries

The generation of libraries of structurally related compounds is a central theme in drug discovery and materials science. Combinatorial chemistry and diversity-oriented synthesis are powerful approaches for the rapid synthesis of such libraries. cam.ac.ukmdpi.com this compound is an excellent precursor for the synthesis of heterocyclic libraries due to the ease with which its chloro-substituent can be displaced by a wide range of nucleophiles.

A compelling example of this utility is demonstrated with the analogous compound, 4-bromo-pyridazine-3,6-dione, which has been successfully employed in the construction of 3-amino pyridazine libraries. nih.gov In this work, a combination of amination and palladium-catalyzed cross-coupling reactions under microwave irradiation allowed for the efficient preparation of 4,6- and 5,6-disubstituted 3-aminopyridazines. nih.gov Given the similar reactivity of chloro- and bromo-substituents in such heterocyclic systems, this compound is expected to be equally effective in this role.

The synthesis of a library of compounds based on the this compound scaffold would typically involve parallel reactions where the starting material is treated with a diverse set of reactants. For instance, a library of amines could be used to displace the chloride, leading to a collection of 4-amino-pyridazine-3,6-diones. These could be further diversified by N-alkylation or other transformations. This approach allows for the systematic exploration of the structure-activity relationships of pyridazine-based compounds, facilitating the identification of new leads for drug development or materials with desired properties.

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

While established methods for the synthesis of pyridazinedione cores exist, a primary focus for future research will be the development of more environmentally benign and efficient synthetic pathways. Current routes often rely on harsh reagents and solvents, highlighting the need for greener alternatives.

Future investigations should prioritize:

Catalytic Methods: The exploration of novel catalytic systems, including transition-metal catalysis and organocatalysis, could lead to milder reaction conditions, reduced waste, and higher atom economy. For instance, palladium-catalyzed cross-coupling reactions have been efficiently used for the synthesis of substituted pyridazines and could be adapted for more sustainable routes. researchgate.net

Green Solvents: Research into the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, is crucial to minimize the environmental impact of the synthesis process.

Flow Chemistry: The application of continuous flow technologies can offer significant advantages in terms of safety, scalability, and reaction control, leading to more efficient and sustainable production of 4-Chloropyridazine-3,6-dione and its derivatives.

A comparison of a conventional versus a potential greener synthetic approach is outlined below:

| Feature | Conventional Method | Future Sustainable Method |

| Reagents | Stoichiometric amounts of harsh reagents (e.g., phosphorus oxychloride) | Catalytic amounts of reusable catalysts |

| Solvents | Chlorinated solvents (e.g., chloroform) | Green solvents (e.g., water, ethanol) |

| Energy | High temperatures, prolonged reaction times | Milder conditions, microwave or flow-assisted synthesis |

| Waste | Significant generation of hazardous waste | Minimal waste generation, recyclable byproducts |

Exploration of Novel Reactivity Patterns and Selectivity

The inherent reactivity of the this compound scaffold, with its multiple functional sites, presents a rich area for future exploration. A deeper understanding of its reactivity will enable the synthesis of a wider range of complex molecules with tailored properties.

Key areas for future research include:

Regioselective Functionalization: Developing new methodologies to selectively functionalize the different positions of the pyridazinedione ring is a significant goal. This will allow for the precise installation of various functional groups, leading to a diverse library of derivatives. Studies on the regioselective functionalization of similar heterocyclic systems can provide valuable insights. mdpi.com

Asymmetric Synthesis: The development of enantioselective reactions to introduce chirality into derivatives of this compound will be crucial for applications in medicinal chemistry and materials science where stereochemistry plays a vital role.